molecular formula C7H6ClF3N2O B13930268 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine

6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13930268
M. Wt: 226.58 g/mol
InChI Key: HGARQCVFQORXHT-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H6ClF3N2O. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, methoxy, and trifluoromethyl groups in its structure imparts unique chemical properties that make it valuable for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methoxyamine under specific conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of chlorine, methoxy, and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

6-chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6ClF3N2O/c1-14-3-2-4(12)13-6(8)5(3)7(9,10)11/h2H,1H3,(H2,12,13)

InChI Key

HGARQCVFQORXHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1C(F)(F)F)Cl)N

Origin of Product

United States

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